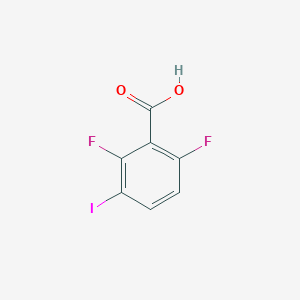

2,6-Difluoro-3-iodobenzoic acid

Descripción

Significance as a Halogenated Aromatic Building Block

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. 2,6-Difluoro-3-iodobenzoic acid is particularly significant due to the presence of multiple, distinct halogen atoms. This trifunctional arrangement allows for a high degree of selectivity and control in chemical reactions. The fluorine and iodine atoms can be selectively manipulated, providing chemists with a powerful tool for constructing intricate molecular architectures. The presence of these halogens also influences the compound's reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Role in Fluorine and Iodine Chemistry within Molecular Design

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. arkat-usa.org this compound serves as a key reagent for introducing fluorine atoms into target molecules. The two fluorine atoms on the benzene (B151609) ring can influence the acidity of the carboxylic acid and the reactivity of the other positions on the ring.

The iodine atom in this compound is also of great importance. Iodine is the largest and least electronegative of the stable halogens, which makes the carbon-iodine bond relatively weak and susceptible to a variety of transformations. This feature is exploited in numerous coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are cornerstones of modern organic synthesis for creating new carbon-carbon bonds. The iodine atom can also be involved in the formation of hypervalent iodine reagents, which are versatile oxidizing agents in their own right. arkat-usa.org

Structural Features and their Synthetic Implications in Aromatic Systems

The specific arrangement of the substituents on the benzene ring of this compound has profound implications for its synthetic applications. The two fluorine atoms at the 2 and 6 positions, flanking the carboxylic acid group, exert a strong steric and electronic influence. This "ortho" substitution can lead to interesting conformational effects. For instance, in the related compound 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group is significantly twisted. nih.gov This steric hindrance can be strategically employed to direct the outcome of reactions at other sites of the molecule.

The iodine atom at the 3-position is ortho to one of the fluorine atoms and meta to the other and the carboxylic acid. This positioning influences the electronic environment of the C-I bond and can affect its reactivity in cross-coupling reactions. The ability to selectively functionalize the iodine position without disturbing the fluorine atoms or the carboxylic acid group is a key advantage of this building block, allowing for the stepwise construction of complex molecular frameworks.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 229178-74-9 |

| Molecular Formula | C7H3F2IO2 |

| Molecular Weight | 283.99 g/mol |

| Purity | ≥95% |

This data is compiled from multiple sources. capotchem.comaobchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMGWJMJSYYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679220 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229178-74-9 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 229178-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Iodobenzoic Acid

Strategies for Regioselective Halogenation and Functionalization

Achieving the precise 2,6-difluoro-3-iodo substitution pattern on a benzoic acid scaffold requires sophisticated control over regioselectivity. The electronic properties of the fluorine and carboxylate groups heavily influence the reactivity of the aromatic ring, necessitating specialized synthetic protocols.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as iodine, to introduce a substituent with high precision. wikipedia.org

For the synthesis of 2,6-Difluoro-3-iodobenzoic acid, the carboxylic acid group itself can act as a potent DMG. Treatment of a benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in the formation of a lithium carboxylate. This complex then directs the deprotonation exclusively to the ortho position. organic-chemistry.org In the case of 2,6-difluorobenzoic acid, the position ortho to the carboxylate is C6, which is already fluorinated. However, the carboxylate can direct lithiation to the C2 position, and in substrates where that is blocked, it can influence other positions. Research has shown that by carefully selecting the base and reaction conditions, deprotonation can be precisely controlled. organic-chemistry.org For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA deprotonates the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org This principle can be applied to difluoro-substituted systems where the combined electronic effects of the fluorine atoms and the carboxylate direct metalation to the C3 position, which is then quenched with an iodine source (e.g., I₂) to yield the desired product.

Table 1: Key Reagents in Directed Ortho-Metalation (DoM)

| Reagent Role | Example Compound(s) | Function |

|---|---|---|

| Directing Group | Carboxylic Acid (-COOH) | Coordinates with the organolithium reagent to direct deprotonation to the ortho position. organic-chemistry.org |

| Base | sec-Butyllithium (s-BuLi), n-Butyllithium (n-BuLi) | A strong base that performs the deprotonation of the aromatic ring. wikipedia.orgorganic-chemistry.org |

| Chelating Agent | TMEDA | Sequesters the lithium cation, increasing the basicity of the alkyllithium and accelerating the reaction. baranlab.org |

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The introduction of an iodine atom onto the 2,6-difluorobenzoic acid core is governed by the directing effects of the substituents already present. The carboxylic acid group and the two fluorine atoms are all electron-withdrawing groups, which deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position.

In the case of 2,6-difluorobenzoic acid, the C3 and C5 positions are meta to the carboxylic acid group, and the C4 position is para. The fluorine atoms at C2 and C6 also exert their own directing effects. The position most favorable for electrophilic attack is the C3 position, as it is meta to the deactivating carboxyl group and ortho to the C2 fluorine. While direct iodination can be challenging, analogous reactions like nitration provide insight. The nitration of 2,6-difluorobenzoic acid using a mixture of nitric and sulfuric acid proceeds to give 2,6-difluoro-3-nitrobenzoic acid, demonstrating that electrophilic attack occurs selectively at the C3 position. prepchem.com This nitro-intermediate can then be converted to the target iodo-compound through a sequence involving reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction involving diazotization and subsequent treatment with potassium iodide.

The halogen dance (HD) reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgeurekaselect.comrsc.org This rearrangement is driven by thermodynamics, with the halogen moving to a more stable anionic position. wikipedia.org The reaction is typically initiated by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). researchgate.net

This methodology offers a route to isomers that are difficult to access through conventional methods. rsc.org For the synthesis of this compound, one could envision a scenario starting with a different isomer, such as 2,6-Difluoro-4-iodobenzoic acid. Upon treatment with a suitable base, deprotonation would occur at the most acidic position. If the resulting carbanion at the C3 position is thermodynamically more stable than the initial site of the iodine, a series of halogen-metal exchange steps can lead to the migration of the iodine atom to the C3 position. wikipedia.org The stability of the C3-anion would be enhanced by the presence of the two ortho-fluorine atoms. The reaction temperature is a critical parameter; lower temperatures often favor the halogen dance by ensuring the coexistence of both metalated and unmetalated species. wikipedia.org

Precursor-Based Synthetic Routes

The synthesis of this compound can also be approached by modifying readily available precursors through strategic functional group introductions and interconversions.

The most direct precursor-based route starts with 2,6-difluorobenzoic acid. sigmaaldrich.com As discussed in section 2.1.2, the direct electrophilic iodination at the C3 position is a viable strategy. The synthesis of the required precursor, 2,6-difluorobenzoic acid, can be accomplished via methods such as the hydrolysis of 2,6-difluorobenzonitrile. chemicalbook.com

Table 2: Example Synthesis via Electrophilic Nitration of a Precursor

| Step | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,6-Difluorobenzoic Acid | 70% HNO₃, conc. H₂SO₄ | 2,6-Difluoro-3-nitrobenzoic acid | prepchem.com |

| 2 | 2,6-Difluoro-3-nitrobenzoic acid | Fe or Zn, HCl | 3-Amino-2,6-difluorobenzoic acid | youtube.com |

This multi-step sequence leverages established and reliable transformations to build the target molecule from a commercially available starting material.

An alternative strategy involves performing the necessary halogenation steps on a benzene (B151609) ring bearing a different functional group, which is then converted to a carboxylic acid in a later step. This approach can be advantageous if the alternative functional group offers better control over the halogenation steps or simplifies the purification process.

For instance, the synthesis could begin with 2,6-difluoroaniline. Iodination of this precursor followed by a Sandmeyer reaction to replace the amino group with a nitrile (CN) would yield 2,6-difluoro-3-iodobenzonitrile. The final step would be the hydrolysis of the nitrile group to the desired carboxylic acid.

Another route involves the oxidation of a benzylic carbon. One could start with 2,6-difluoro-3-iodotoluene. The methyl group can be carried through several synthetic steps and then oxidized to a carboxylic acid at a late stage using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄). youtube.com This method is robust and allows for the introduction of the carboxylic acid functionality as the final step in the synthetic sequence.

Emerging Synthetic Techniques

The development of novel synthetic strategies is paramount in modern organic chemistry, aiming for higher efficiency, sustainability, and access to complex molecular architectures. For specialized aromatic compounds such as this compound, emerging techniques like ionic liquid supported synthesis and oxidative cross-coupling offer promising alternatives to classical multi-step procedures. These methods can potentially streamline synthetic sequences and provide access to a broader range of analogues.

Application of Ionic Liquid Supported Synthesis for Related Aromatic Systems

Ionic Liquid Supported Synthesis (ILSS) has emerged as a novel liquid-phase strategy that combines the benefits of both homogeneous and heterogeneous catalysis. acs.org In this technique, a substrate, reagent, or catalyst is chemically anchored to an ionic liquid (IL) moiety. The resulting IL-supported species is typically soluble in polar solvents, allowing the reaction to proceed in a homogeneous solution, which often leads to faster reaction rates and milder conditions. acs.org However, its non-volatile nature and immiscibility with many non-polar organic solvents facilitate easy separation of the product and recovery of the support by simple extraction or precipitation. acs.orgnih.gov

The versatility of ILSS is enhanced by the "tunable" nature of ionic liquids. By modifying the cation or anion of the IL, properties such as solubility, viscosity, and thermal stability can be precisely controlled to suit specific reaction requirements. acs.orgresearchgate.net This adaptability makes ILSS compatible with a wide array of chemical transformations.

Table 1: Examples of Ionic Liquid Cations and Anions and Their Properties

| Cation/Anion Type | Example | Key Properties & Applications |

| Cations | ||

| Imidazolium | 1-butyl-3-methylimidazolium ([bmim]) | Widely used, forms the basis for many common ILs, suitable for a variety of reactions including hydrogenations. acs.org |

| Phosphonium | Trihexyltetradecylphosphonium ([P66614]) | High thermal stability, can exhibit high viscosity, used as a reference fluid in modeling studies. researchgate.net |

| Anions | ||

| Halides | Chloride ([Cl]) | Simple anion, can influence viscosity and reactivity. researchgate.net |

| Hexafluorophosphate ([PF6]) | Common water-stable anion, though can release HF in the presence of acid. | |

| Tetrafluoroborate ([BF4]) | Water-stable anion, often used in electrochemical applications. |

Oxidative Cross-Coupling Strategies for Aromatic Scaffolds

Oxidative cross-coupling has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Unlike traditional cross-coupling reactions (e.g., Suzuki, Heck) that require the pre-functionalization of one or both coupling partners with halides or organometallic groups, oxidative coupling often proceeds via the direct activation of two C-H bonds. researchgate.netacs.org This approach is highly atom-economical and can significantly shorten synthetic routes by avoiding pre-functionalization steps. acs.org

These reactions are typically facilitated by a metal catalyst (such as palladium, rhodium, or chromium) and a stoichiometric oxidant. acs.orgrsc.org The oxidant regenerates the active form of the catalyst and accepts the two electrons released during the C-H/C-H coupling. acs.org A variety of oxidants have been employed, including hypervalent iodine compounds, quinones, and even molecular oxygen, the latter being an ideal "green" oxidant. researchgate.netacs.org

The application of these strategies to aromatic scaffolds allows for the direct arylation of C-H bonds. For instance, an electron-rich arene can be coupled with another aromatic system under oxidative conditions to form a biaryl structure. nih.gov Research has demonstrated the successful oxidative cross-coupling of phenols, naphthalenes, and other aromatic ethers. researchgate.netacs.org The regioselectivity of the C-H activation is a critical aspect and is often directed by substituents on the aromatic ring or by the specific catalyst system employed. acs.org

For a molecule like this compound, while direct C-H iodination via an oxidative coupling mechanism is conceivable, these strategies are more broadly applicable to building complex precursors or analogues. For example, a difluorinated aromatic could be coupled with another functionalized aromatic piece to rapidly construct a more complex scaffold.

Table 2: Examples of Oxidative Cross-Coupling Systems for Aromatic Scaffolds

| Catalyst System | Oxidant | Coupling Partners | Type of Bond Formed | Reference |

| Palladium Acetate / o-Chloranil | M(OTf)n | Polycyclic Aromatic Hydrocarbons + Arenes | C-C (Arylation) | researchgate.net |

| Hypervalent Iodine(III) Reagents | - | Naphthalenes + Mesitylenes | C-C (Biaryl) | researchgate.net |

| Chromium Salen Complexes | O2 (Oxygen) | Phenol + Phenol | C-C (Biaryl) | acs.org |

| Palladium Catalysts | T+BF4− | α-aminocarbonyl compounds + Arenes | C-C (α-Arylation) | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Iodobenzoic Acid

Reactivity Towards Nucleophiles and Electrophiles in Polyhalogenated Aromatics

The reactivity of the aromatic ring in 2,6-difluoro-3-iodobenzoic acid is significantly influenced by its substituents. The fluorine atoms, being highly electronegative, and the carboxylic acid group are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the aromatic core susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile can displace one of the halogen atoms. The two nitro groups in compounds like 4,5-Difluoro-1,2-dinitrobenzene activate both halogens for sequential nucleophilic displacement by phenoxide and thiolate anions nih.gov. In the case of this compound, the fluorine atoms are more likely to be displaced than the iodine atom in an SNAr reaction due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. The positions ortho and para to the electron-withdrawing carboxylic acid group are particularly activated for such reactions. The electrophilic sulfur atom in sulfenic acid is susceptible to attack by various nucleophiles, including carbanions, amines, phosphines, and thiols nih.gov. Carbon nucleophiles are often used for the covalent labeling of sulfenic acids nih.gov.

Carboxylic Acid Functional Group Transformations and Derivatization

The carboxylic acid moiety of this compound can undergo a wide array of standard transformations to yield various derivatives. These reactions are fundamental in organic synthesis for creating esters, amides, acid halides, and other functional groups, which can serve as key intermediates for more complex molecules. For instance, a diverse range of benzoic acid derivatives can react efficiently with CPTFI to produce the corresponding trifluoromethyl benzoates in moderate to nearly quantitative yields chemrevlett.com. This transformation tolerates a wide array of functional groups, including fluoro, chloro, bromo, iodo, and nitro groups, allowing for further molecular manipulation chemrevlett.com.

Common derivatization reactions for the carboxylic acid group include:

Esterification: Reaction with alcohols in the presence of an acid catalyst.

Amide Formation: Reaction with amines, often facilitated by coupling agents or after conversion to a more reactive species like an acid chloride.

Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acyl chloride. For example, 2-Fluoro-6-iodobenzoic acid can be used to synthesize fluoro-substituted benzoyl chlorides .

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations provide access to a library of compounds with varied physical, chemical, and biological properties, starting from a single polyhalogenated benzoic acid scaffold.

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

The presence of a carbon-iodine bond makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C–X bond in such reactions generally follows the order C–I > C–Br > C–Cl >> C–F, making the iodine atom the primary site of reaction.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis researchgate.netiium.edu.my. This compound can serve as the aryl halide partner in several of these key transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The reaction of this compound with an arylboronic acid would yield a difluoro-substituted biaryl carboxylic acid. Steric hindrance in the ortho-position of arylboronic acids is generally tolerated, although it may decrease the turnover number of the catalyst researchgate.net.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. The reaction of this compound with an alkene like styrene would produce a substituted stilbene derivative. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst libretexts.org.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. It employs a palladium catalyst and a copper(I) co-catalyst under mild conditions, often at room temperature with an amine base wikipedia.org. The coupling of this compound with a terminal alkyne would result in the formation of an arylethyne derivative. The reaction is valuable for creating conjugated enynes and arylalkynes libretexts.org.

Buchwald-Hartwig Amination: This is a method for synthesizing carbon-nitrogen bonds by coupling an amine with an aryl halide wikipedia.org. The reaction has seen wide use due to the prevalence of aryl C-N bonds in pharmaceuticals wikipedia.org. Reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and ligand would yield an N-aryl aminobenzoic acid derivative. The development of various catalyst systems has expanded the scope to include a wide variety of aryl coupling partners and amines wikipedia.org.

| Reaction | Coupling Partner | Typical Catalyst System | Base | General Product |

|---|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Arylalkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / phosphine ligand (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄ | Arylamine |

Beyond palladium, other transition metals can catalyze useful transformations. A significant area of modern research is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds scielo.br. For this compound, the carboxylic acid group can act as a directing group, facilitating the activation of the C-H bond at the C5 position (ortho to the carboxyl group).

Iridium-based catalytic systems, for example, have been developed for the directed ortho-C-H functionalization of benzoic acids . Such methodologies could be applied for C-H amination, methylation, or iodination at the C5 position of the this compound scaffold . The mechanism of C-H activation often involves the interaction of the C-H bond with the metal center, leading to the weakening and cleavage of the bond through a process like cyclometalation scielo.br. The role of an external oxidant is often crucial to regenerate the active catalyst and promote the reductive elimination of the functionalized product scielo.br.

Decarboxylative Reaction Pathways

Decarboxylation involves the removal of the carboxylic acid group, typically with the release of carbon dioxide. This can be a key step in synthetic sequences, often leading to a new functional group at the position of the former carboxyl moiety.

Decarboxylative halogenation, or halodecarboxylation, is a process that converts carboxylic acids into the corresponding organic halides by cleaving the carbon-carbon bond adjacent to the carboxyl group nih.govacs.org. This one-pot conversion of readily available carboxylic acids into valuable organic halides is of great synthetic utility acs.org.

Recent advancements have led to general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids osti.gov. One proposed mechanism involves the generation of an aryl radical intermediate through ligand-to-metal charge transfer osti.gov. This aryl radical can then undergo divergent pathways. For bromination or iodination, the radical can participate in an atom transfer reaction with a halogen source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) osti.gov. For chlorination or fluorination, the pathway may involve radical capture by a copper catalyst followed by reductive elimination osti.gov. Control experiments often support a free radical mechanism, as the reaction can be shut down by radical scavengers or the absence of light in photochemically-induced reactions sci-hub.se. Applying such a method to this compound could potentially yield 1,2,4-trifluoro-3-iodobenzene or other related halogenated aromatics, depending on the halogen source used.

Oxidative Decarboxylative Functionalizations for Biaryl Formation

The strategic placement of ortho-substituents on a benzoic acid scaffold can significantly influence its reactivity in decarboxylative coupling reactions. The presence of two fluorine atoms at the 2- and 6-positions of this compound plays a crucial role in facilitating its participation in oxidative decarboxylative functionalizations for the formation of biaryl compounds. These ortho-substituents are known to destabilize the starting benzoic acid through steric hindrance, thereby promoting the decarboxylation step, which is often the rate-determining step in these transformations. researchgate.netnih.gov

While specific studies detailing the oxidative decarboxylative coupling of this compound are not extensively reported in the reviewed literature, the general principles of such reactions provide a framework for understanding its potential reactivity. These transformations typically involve a transition metal catalyst, such as palladium or copper, and an oxidant. researchgate.netnih.gov The proposed mechanism generally initiates with the formation of a metal-carboxylate complex. Subsequent decarboxylation generates an organometallic intermediate, which then participates in a cross-coupling reaction with an aromatic partner to furnish the biaryl product.

The general scheme for the decarboxylative oxidative coupling between benzoic acid derivatives and polyfluorinated arenes, for instance, highlights a viable pathway for generating highly fluorinated biaryl structures. researchgate.net Given the inherent polyfluorinated nature of this compound, its coupling with other fluorinated arenes would provide access to a range of valuable fluorinated biaryl compounds.

Several catalytic systems have been developed for oxidative decarboxylative biaryl synthesis, each with its own mechanistic nuances.

Table 1: Overview of Catalytic Systems for Oxidative Decarboxylative Biaryl Formation

| Catalytic System | Key Features | Proposed Intermediates |

| Palladium/Silver | Often used for C-H activation/decarboxylative coupling. Silver salts act as both oxidant and assist in decarboxylation. nih.gov | Aryl-palladium(II) species, silver-carboxylate complexes. |

| Palladium/Copper | Bimetallic system where copper facilitates decarboxylation and palladium catalyzes the cross-coupling. nih.gov | Aryl-copper species, aryl-palladium(II) complexes. |

| Copper-based | Can operate with or without a co-oxidant (e.g., silver salts or O₂). nih.gov | Aryl-copper(I) or aryl-copper(III) intermediates. |

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the biaryl formation. For a substrate like this compound, the presence of the iodine atom at the 3-position introduces another reactive site for cross-coupling, potentially leading to competitive reactions if not carefully controlled. However, under conditions optimized for decarboxylative coupling, the carboxylic acid moiety is expected to be the primary reactive handle.

Radical Reaction Pathways and Their Synthetic Utility in Fluorinated Systems

The generation of aryl radicals from carboxylic acids via decarboxylation offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the induction of decarboxylation can lead to the formation of the corresponding 2,6-difluoro-3-iodophenyl radical. This highly reactive intermediate can then be trapped by various radical acceptors to afford functionalized fluorinated aromatic compounds.

While the literature specifically detailing the radical reaction pathways of this compound is limited, the general principles of radical decarboxylation provide a strong basis for predicting its behavior. These reactions can be initiated through various methods, including thermal, photochemical, or redox-mediated processes.

Table 2: Methods for Generating Aryl Radicals from Carboxylic Acids

| Initiation Method | Description | Key Reagents/Conditions |

| Thermal | High temperatures are used to induce homolytic cleavage of the C-C bond of the carboxyl group. | Often requires high boiling point solvents. |

| Photochemical | Visible light photoredox catalysis can be employed to generate radicals under mild conditions. nih.gov | Photocatalyst (e.g., iridium or ruthenium complexes), light source. |

| Redox-Mediated | Oxidants or reductants can be used to initiate the decarboxylation process. | For example, silver salts in Hunsdiecker-type reactions. |

The synthetic utility of the 2,6-difluoro-3-iodophenyl radical would be significant in the synthesis of complex fluorinated molecules. The presence of the two fluorine atoms and the iodine atom on the radical species provides multiple handles for subsequent transformations. For instance, the aryl radical could participate in:

Radical Addition to Alkenes and Alkynes: Formation of new carbon-carbon bonds by addition to unsaturated systems.

Atom Transfer Radical Cyclization (ATRC): Intramolecular cyclization reactions to construct cyclic and heterocyclic systems. nih.gov

Trapping by Heteroatoms: Formation of C-N, C-O, or C-S bonds by reaction with appropriate radical traps.

The field of radical chemistry in fluorinated systems is of particular importance due to the unique properties that fluorine imparts to organic molecules, including enhanced metabolic stability and altered electronic properties. The generation of fluorinated aryl radicals from readily available carboxylic acids like this compound represents a valuable strategy for the construction of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. Further research into the specific radical reactivity of this compound is warranted to fully explore its synthetic potential.

Derivatives and Analogues of 2,6 Difluoro 3 Iodobenzoic Acid

Synthesis and Transformations of Alkyl and Aryl Esters

The conversion of the carboxylic acid group of 2,6-Difluoro-3-iodobenzoic acid into its corresponding esters is a fundamental step for further molecular elaboration.

Synthesis of Esters:

Alkyl Esters: The synthesis of simple alkyl esters, such as methyl or ethyl esters, is typically achieved through standard acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, reaction with an alkyl halide in the presence of a base provides another route.

Aryl Esters: The formation of aryl esters requires different methodologies due to the lower nucleophilicity of phenols compared to alcohols. An efficient, metal-free approach involves the reaction of carboxylic acids with diaryliodonium salts. organic-chemistry.org This method is known to tolerate significant steric hindrance, which is relevant for the ortho-substituted this compound. organic-chemistry.org Another strategy for direct aryl ester synthesis from carboxylic acids utilizes triarylphosphites and N-iodosuccinimide under neutral conditions, accommodating a wide range of substrates. rsc.org

Transformations of Esters: Once synthesized, the alkyl and aryl esters of this compound are valuable intermediates. The primary site for transformation is the carbon-iodine bond, which readily participates in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the introduction of diverse substituents at the 3-position of the benzene (B151609) ring, a key strategy for building molecular complexity. Examples of such transformations include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.

Amide Derivatives and other Carboxylic Acid Functionalizations

Functionalization of the carboxylic acid group extends beyond esterification, with amide formation being a particularly important transformation for introducing nitrogen-containing moieties.

Synthesis of Amide Derivatives: The synthesis of amides from this compound generally proceeds via a two-step sequence. First, the carboxylic acid is activated to increase its reactivity. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling agents (e.g., DCC, EDC). The activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. This process is fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Other Carboxylic Acid Functionalizations: The carboxylic acid group can undergo other transformations to diversify the molecular scaffold. For example, reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding (2,6-difluoro-3-iodophenyl)methanol, introducing a hydroxymethyl group. Furthermore, the amide derivatives themselves can be subject to further reactions, such as the Hofmann rearrangement, which converts primary amides into amines with one less carbon atom, often facilitated by hypervalent iodine reagents. acs.org

Analogues with Varied Halogen Substitution Patterns

The specific arrangement and identity of halogens on the benzoic acid ring significantly impact the compound's chemical properties and reactivity. Comparing this compound to its analogues with different halogen patterns provides insight into these structure-property relationships.

2-Fluoro-6-iodobenzoic acid : This analogue, lacking one of the fluorine atoms, presents a different electronic and steric environment. It is described as a loose white crystal and can be synthesized from 2-amino-6-fluorobenzoic acid. sigmaaldrich.comsigmaaldrich.com It serves as a precursor for fluoro-substituted benzoyl chlorides and for the regioselective synthesis of isocoumarins. sigmaaldrich.com

2-Fluoro-3-iodobenzoic acid : In this isomer, the positions of the iodine and one fluorine atom are altered relative to the parent compound.

3-Iodobenzoic acid : The complete removal of the fluorine atoms, as in 3-iodobenzoic acid, simplifies the substitution pattern. It is used as a background electrolyte in capillary electrophoresis and in the solid-phase synthesis of γ-turn mimetic libraries. sigmaaldrich.com Its synthesis can be achieved via diazotization of 3-aminobenzoic acid. orgsyn.org

The table below summarizes key properties of these analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 229178-74-9 | C₇H₃F₂IO₂ | 284.00 | N/A |

| 2-Fluoro-6-iodobenzoic acid | 111771-08-5 | C₇H₄FIO₂ | 266.01 | 123-126 sigmaaldrich.comsigmaaldrich.com |

| 3-Fluoro-2-iodobenzoic acid | 387-48-4 | C₇H₄FIO₂ | 266.01 | N/A |

| 3-Iodobenzoic acid | 618-51-9 | C₇H₅IO₂ | 248.02 | 185-187 sigmaaldrich.com |

Data sourced from provided search results. "N/A" indicates data not available in the search results.

Introduction of Additional Functional Groups for Scaffold Diversification

Diversifying the this compound scaffold involves introducing new functional groups onto the aromatic ring. The existing substituents heavily direct the strategy for such modifications. The electron-poor nature of the ring, due to the two fluorine atoms and the carboxyl group, makes classical electrophilic aromatic substitution challenging.

Therefore, the most viable and powerful strategy for diversification is through the modification of the carbon-iodine bond. As mentioned previously, this position is ideal for a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups, including:

Aryl and Heteroaryl Groups: via Suzuki coupling with boronic acids or esters.

Alkynyl Groups: via Sonogashira coupling with terminal alkynes.

Alkenyl Groups: via Heck or Stille couplings.

Amino and Ether Groups: via Buchwald-Hartwig amination/etherification.

These reactions provide access to a vast chemical space starting from a single, well-defined precursor, demonstrating the utility of this compound as a foundational scaffold in synthetic chemistry programs.

Applications in the Synthesis of Complex Molecular Architectures

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2,6-Difluoro-3-iodobenzoic acid is a valuable precursor in the pharmaceutical industry for the synthesis of intermediates and APIs. allfluoro.comcustchemvip.comechemi.com The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. acs.orgnih.govpharmablock.com

The carboxylic acid and iodo functionalities of this compound enable its use in the construction of various bioactive heterocyclic systems.

Isocoumarins and Phthalides: The compound can undergo cyclization reactions to form the core structures of isocoumarins and phthalides. organic-chemistry.orgnih.gov These reactions often involve intramolecular coupling or condensation, where the carboxylic acid group reacts with another part of the molecule. researchgate.netresearchgate.net Phthalides, also known as 1(3H)-isobenzofuranones, are a class of compounds with a wide range of biological activities and are found in many natural products. nih.govgoogle.com

Indoles: While direct synthesis of indoles from this specific benzoic acid is less common, its derivatives can be used in more complex synthetic routes to access fluorinated indole (B1671886) structures.

Role in Agrochemical Development and Derivatives

Similar to its role in pharmaceuticals, the introduction of fluorine atoms into agrochemicals can enhance their efficacy and stability. This compound and its derivatives can be used as building blocks for novel herbicides and plant growth regulators. For instance, other iodinated benzoic acids, like 2,3,5-tri-iodobenzoic acid, have been used as plant growth regulators. herts.ac.uk

Precursor for Advanced Materials (e.g., Fluorinated Polymers)

The difluoro-iodophenyl moiety of this compound makes it a potential monomer for the synthesis of fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and unique optical properties, making them suitable for various advanced material applications.

Generation of Hypervalent Iodine Reagents and Organocatalysts

The iodine atom in this compound can be oxidized to a higher valence state to form hypervalent iodine reagents. tandfonline.comarkat-usa.org These reagents are versatile and environmentally friendly oxidizing agents used in a wide range of organic transformations. rsc.orgnih.gov For example, 2-iodoxybenzoic acid (IBX), a well-known hypervalent iodine reagent, is derived from 2-iodobenzoic acid. tandfonline.com Similarly, this compound can be a precursor to novel hypervalent iodine reagents with tailored reactivity due to the presence of the electron-withdrawing fluorine atoms. These reagents can also be employed as organocatalysts in various synthetic reactions.

Computational and Theoretical Studies on 2,6 Difluoro 3 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. For 2,6-Difluoro-3-iodobenzoic acid, DFT calculations are instrumental in predicting the mechanisms and selectivity of its reactions. These calculations can model the transition states of potential reaction pathways, providing insights into the energy barriers and, consequently, the feasibility and rate of a reaction.

In the context of reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT can elucidate the regioselectivity by comparing the activation energies for substitution at different positions on the aromatic ring. The presence of two ortho-fluorine atoms and an iodine atom creates a complex electronic environment that governs the preferred sites of reaction.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Coupling Reaction of this compound

| Reaction Step | Energy Barrier (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

| Reductive Elimination | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformation Analysis and Electronic Structure Investigations

The conformational preferences and electronic structure of this compound are fundamental to understanding its chemical behavior. The molecule's conformation is primarily determined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the steric and electronic interactions between the substituents.

Computational studies on similar halogenated benzoic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is generally the most stable due to favorable conjugation. However, the bulky iodine atom and the two fluorine atoms in this compound could introduce steric strain, potentially leading to a non-planar ground state. Quantum chemical calculations, such as those using the MP2 or DFT methods, can accurately predict the rotational barrier of the carboxylic acid group and identify the lowest energy conformer.

The electronic structure of this compound is characterized by the strong electron-withdrawing nature of the fluorine atoms and the more complex electronic influence of the iodine atom, which can act as both a σ-withdrawing and a π-donating group. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of its electronic character. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Reactivity and Regioselectivity in Halogenated Benzoic Acids

The prediction of reactivity and regioselectivity in halogenated benzoic acids like this compound is a key application of computational chemistry. The substituents on the aromatic ring significantly influence the electron density distribution, which in turn dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

The two fluorine atoms at the ortho positions are strong σ- and π-electron-withdrawing groups, which deactivate the ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. The iodine atom at the meta position to the carboxylic acid group has a more nuanced effect. While it is also electron-withdrawing through the inductive effect, it can donate electron density through resonance.

Computational models can quantify these effects by calculating various reactivity indices, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic softness. These indices help in identifying the most reactive sites for different types of reactions. For instance, in an electrophilic attack, the calculations would likely predict that the positions meta to the fluorine atoms and ortho/para to the iodine atom (if sterically accessible) would be the most favored.

Molecular Dynamics Simulations in Reaction Environments for Optimized Conditions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a reaction environment. Unlike static quantum chemical calculations, MD simulations can model the explicit interactions of the molecule with solvent molecules and other reactants over time. This is crucial for understanding how the solvent influences the reaction mechanism and for optimizing reaction conditions.

By simulating this compound in different solvents, MD simulations can reveal information about the solvation shell structure, the hydrogen bonding network involving the carboxylic acid group, and the conformational dynamics of the molecule in solution. This information is invaluable for selecting the appropriate solvent to enhance reaction rates and selectivity.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound in solution. The formation of dimers or larger aggregates can significantly affect its reactivity and solubility. Understanding these phenomena through MD simulations can aid in the development of robust and reproducible synthetic protocols.

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis of Halogenated Benzoic Acids

The chemical industry is increasingly focusing on "green" and sustainable practices. rsc.org The synthesis of halogenated benzoic acids, including 2,6-Difluoro-3-iodobenzoic acid, is no exception. Traditional methods for producing such compounds often involve harsh reagents, hazardous solvents, and generate significant chemical waste. misericordia.edu Future research will undoubtedly prioritize the development of more environmentally benign and economically viable synthetic routes.

Key areas of exploration in the sustainable synthesis of halogenated benzoic acids include:

Direct C-H Halogenation: A major goal is the direct replacement of carbon-hydrogen (C-H) bonds with halogen atoms, which would generate cleaner byproducts like water. rsc.org This approach is a significant improvement over traditional methods that often involve the substitution of other functional groups, leading to waste. rsc.org

Catalytic Oxidative Halogenation: The use of clean chemical oxidants like hydrogen peroxide or oxygen to oxidize halide salts into their corresponding elemental halogens is a promising green chemistry strategy. rsc.org These reactions can sometimes be performed without a catalyst, producing only water as a byproduct. rsc.org

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents, such as water or ethanol (B145695), is crucial for reducing the environmental impact of synthesis. misericordia.eduresearchgate.net For instance, the use of ethanol as a solvent in the ammonolysis step for preparing a related fluorinated compound has been reported as a suitable green alternative. researchgate.net

A comparative look at traditional versus greener approaches highlights the potential for improvement:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric, hazardous (e.g., strong acids, heavy metals) misericordia.edu | Catalytic, safer alternatives (e.g., H₂O₂, O₂) rsc.org |

| Byproducts | Often toxic and difficult to dispose of | Benign (e.g., water) rsc.org |

| Solvents | Often hazardous organic solvents | Green solvents (water, ethanol) or solvent-free misericordia.eduresearchgate.net |

| Atom Economy | Can be low due to multi-step processes and protecting groups | Higher, especially with direct C-H functionalization rsc.org |

Catalytic Applications in C-H Activation and Functionalization Mediated by Iodine

The carbon-iodine bond in this compound is a key feature that enables its participation in a variety of catalytic reactions, particularly those involving the activation and functionalization of C-H bonds. Aryl iodides are widely used as arylating agents in transition-metal-catalyzed C-H activation reactions. chinesechemsoc.org

Future research in this area is likely to focus on:

Palladium-Catalyzed C-H Iodination: Recent studies have shown that Pd(II)-catalyzed C-H iodination of arenes can be achieved using aryl iodides as mild iodinating reagents. chinesechemsoc.org This offers a novel strategy for creating complex aryl iodides that are not easily accessible through conventional methods. chinesechemsoc.org The carboxyl group can act as a directing group, enabling site-selective iodination at specific positions on the aromatic ring. chinesechemsoc.orgresearchgate.net

Iodine-Mediated C-H Functionalization: Molecular iodine, in the presence of a copper catalyst, can mediate the intramolecular C-H functionalization of N-aryl enamines to produce important heterocyclic structures like imidazo[1,2-a]pyridines and indoles. nih.govacs.orgresearchgate.net This method is efficient and versatile, tolerating a range of functional groups. nih.govacs.orgresearchgate.net Research could explore the application of this compound derivatives in similar transformations.

Domino Reactions: Iodine can promote efficient one-pot syntheses of complex molecules like isatins from simpler starting materials through a domino sequence of reactions including iodination, oxidation, and intramolecular amidation. organic-chemistry.org This approach is atom-economic and avoids the use of metals and peroxides. organic-chemistry.org

The following table summarizes some key iodine-mediated C-H functionalization reactions:

| Reaction Type | Catalyst/Mediator | Substrates | Products |

| C-H Iodination | Pd(II) | Arenes with directing groups | Aryl iodides |

| Oxidative C-N/C-C Bond Formation | I₂/CuI | N-aryl enamines | Imidazo[1,2-a]pyridines, Indoles nih.govacs.orgresearchgate.net |

| Oxidative Amidation | I₂ | 2'-aminophenylacetylenes, etc. | Isatins organic-chemistry.org |

Development of Novel Derivatization Strategies for Enhanced Bioactivity

Halogen atoms, particularly fluorine, are known to significantly influence the biological activity of molecules by altering properties such as pKa, lipophilicity, and polarity. rsc.org The presence of both fluorine and iodine in this compound makes it an attractive scaffold for the development of new bioactive compounds.

Future research will likely explore:

Synthesis of Novel Heterocycles: The derivatization of the carboxylic acid group and the substitution of the iodine atom can lead to a wide array of new heterocyclic compounds with potential applications in medicine and agriculture.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will allow for detailed SAR studies to understand how different functional groups impact biological activity. This information is crucial for designing more potent and selective drug candidates.

Fluorophores for Metal-Ion Detection: The development of fluorophores for detecting metal ions is an active area of research. researchgate.net The unique electronic properties of the difluoro-iodophenyl moiety could be exploited to design novel fluorescent sensors.

Integration into Flow Chemistry and Automation for Scalable Synthesis and High-Throughput Screening

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. thieme-connect.deallfordrugs.com The synthesis of this compound and its derivatives is well-suited for this transition.

Key future directions include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives will enable safer and more efficient large-scale production. thieme-connect.deallfordrugs.comgoflow.at Flow chemistry can handle highly reactive intermediates and exothermic reactions with greater control than batch processes. thieme-connect.de

Automated High-Throughput Synthesis and Screening: The combination of automated synthesis platforms with high-throughput screening (HTS) can dramatically accelerate the discovery of new bioactive molecules. bohrium.comresearchgate.netnih.govnih.govrug.nl Nanoscale synthesis in multi-well plates followed by in-situ screening can quickly identify promising lead compounds from large libraries of derivatives. nih.govnih.govrug.nl This approach is not only faster but also more sustainable, as it minimizes waste. nih.govnih.govrug.nl

The benefits of integrating flow chemistry and automation are summarized below:

| Technology | Advantages |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability, potential for integrating purification steps. thieme-connect.deallfordrugs.comgoflow.at |

| Automated High-Throughput Synthesis | Rapid generation of large compound libraries, miniaturization reduces reagent consumption and waste, increased reproducibility. bohrium.comresearchgate.netnih.govnih.govrug.nl |

| High-Throughput Screening (HTS) | Fast identification of bioactive compounds, enables screening of unpurified reaction mixtures, reduces time and cost of drug discovery. bohrium.comnih.govnih.govrug.nl |

Q & A

Q. What are the common synthetic routes for preparing 2,6-difluoro-3-iodobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group transformations. A plausible route includes:

Electrophilic iodination : Starting from 2,6-difluorobenzoic acid, iodine is introduced at the meta position using a directing group (e.g., carboxylic acid) and an iodinating agent like N-iodosuccinimide (NIS) under acidic conditions .

Optimization : Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., acetic acid vs. DMF) significantly affect regioselectivity and yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 283.91 (C₇H₃F₂IO₂) .

- X-ray Crystallography : Resolves iodine positioning and intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from solvent purity or measurement techniques. A systematic approach includes:

Standardized Solubility Tests : Use USP/Ph.Eur. guidelines with controlled pH (e.g., 7.4 for physiological studies).

HPLC Validation : Quantify solubility via reverse-phase HPLC with a C18 column (mobile phase: MeOH/H2O + 0.1% TFA) .

Thermodynamic Analysis : Calculate Hansen solubility parameters to predict solvent compatibility .

Q. Data Contradiction Example

| Source | Solubility in DMSO (mg/mL) | Method |

|---|---|---|

| PubChem | 12.5 | Shake-flask (25°C) |

| NIST | 8.2 | Gravimetric (30°C) |

Q. What strategies optimize the stability of this compound under catalytic conditions?

Methodological Answer: Degradation pathways (e.g., deiodination or decarboxylation) can be mitigated by:

- Protective Group Chemistry : Convert the carboxylic acid to a methyl ester temporarily during metal-catalyzed reactions .

- Low-Temperature Catalysis : Use Pd/Cu systems at ≤60°C to prevent iodine loss .

- Additive Screening : Stabilizing agents like tetrabutylammonium iodide (TBAI) reduce side reactions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The iodine atom acts as a leaving group, with activation energy ~25 kcal/mol .

- Docking Studies : Model interactions with catalytic Pd(0) centers to optimize ligand design .

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys suggest viable precursors (e.g., 3-iodo-2,6-difluorobenzoyl chloride) .

Q. What are the challenges in analyzing biological activity data for halogenated benzoic acid derivatives?

Methodological Answer:

- Confounding Factors : Fluorine’s electronegativity and iodine’s steric bulk may skew enzyme inhibition assays.

- Data Normalization : Use relative activity ratios (e.g., vs. non-halogenated analogs) to isolate electronic effects .

- Contradictory IC₅₀ Values : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) and validate with orthogonal methods (e.g., SPR vs. fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.